molecular formula C19H19N3O3 B11333926 2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11333926
M. Wt: 337.4 g/mol
InChI Key: JXBRGOCKLYQHIW-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,5-dimethylphenoxyacetic acid.

    Synthesis of 1,2,4-oxadiazole derivative: The 3,5-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,2,4-oxadiazole ring.

    Final coupling reaction: The 1,2,4-oxadiazole derivative is then coupled with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or oxadiazole derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathway in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its combination of the phenoxy, oxadiazole, and acetamide moieties, which confer specific chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of activities.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-15(7-5-12)18-21-19(22-25-18)20-17(23)11-24-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

JXBRGOCKLYQHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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